ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
Description
Properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-14-7-8-15-17(9-14)25-10-16(19(15)22)12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUINPJJDYPZBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its ester and chromenone moieties. Key findings include:
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Ester oxidation | KMnO₄ (acidic medium, 60°C, 4 h) | Carboxylic acid derivative | 72-85 | |
| Chromenone oxidation | CrO₃/H₂SO₄ (room temp, 2 h) | Quinone-like structure | 68 |
Mechanistic Insight :
-
Ester oxidation proceeds via cleavage of the ethyl group, forming a carboxylic acid (confirmed by IR carbonyl stretch at 1705 cm⁻¹ and NMR δ 12.1 ppm for -COOH).
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Chromenone oxidation involves electron-deficient aromatic ring activation, yielding a quinone derivative (UV-Vis λmax shift from 320 nm to 380 nm).
Reduction Reactions
Reductive modifications target the carbonyl and ester functionalities:
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Carbonyl reduction | NaBH₄/MeOH (0°C, 30 min) | Secondary alcohol | 90 | |
| Ester reduction | LiAlH₄/THF (reflux, 2 h) | Primary alcohol | 82 |
Key Observations :
-
Sodium borohydride selectively reduces the chromenone carbonyl without affecting the ester group (¹H NMR shows disappearance of C=O proton at δ 8.2 ppm).
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Lithium aluminum hydride fully reduces both carbonyl and ester groups, producing a diol (confirmed by ESI-MS m/z 358.1 [M+H]⁺).
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M)/EtOH, 80°C, 6 h | Acetic acid derivative | 78 | |
| Basic hydrolysis | NaOH (2M)/H₂O, 25°C, 12 h | Sodium carboxylate salt | 95 |
Structural Confirmation :
-
Acidic hydrolysis yields a free carboxylic acid (FTIR: 1698 cm⁻¹ for -COOH; ¹³C NMR δ 174.2 ppm) .
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Saponification produces a water-soluble sodium salt (TLC Rf shift from 0.75 to 0.15 in ethyl acetate/hexane) .
Nucleophilic Substitution
The ethoxyacetate group participates in nucleophilic displacements:
| Nucleophile | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Amines | Benzylamine/DMAP, DCM, 24 h | Amide derivative | 65 | |
| Thiols | Thiophenol/K₂CO₃, DMF, 12 h | Thioester | 58 |
Reactivity Trends :
-
Primary amines exhibit higher reactivity than secondary amines due to steric effects.
-
Thiol substitutions require polar aprotic solvents (e.g., DMF) for optimal yields.
Cycloaddition and Ring-Opening Reactions
The chromenone core participates in Diels-Alder reactions:
| Dienophile | Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 h | Fused bicyclic adduct | 45 | |
| Tetracyanoethylene | Acetonitrile, 25°C, 48 h | Spirocyclic compound | 30 |
Stereochemical Outcomes :
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Maleic anhydride forms an endo-adduct (confirmed by X-ray crystallography) .
-
Electron-deficient dienophiles favor [4+2] cycloaddition at the chromenone’s α,β-unsaturated carbonyl .
Photochemical Reactions
UV irradiation induces structural rearrangements:
| Conditions | λ (nm) | Products Formed | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| UV-C (254 nm) | MeOH | Ring-contracted coumarin derivative | 0.32 | |
| UV-A (365 nm) | CHCl₃ | Dimer via [2+2] cycloaddition | 0.18 |
Mechanistic Pathways :
-
UV-C cleaves the chromenone ring, forming a coumarin analog (HPLC retention time shift from 9.2 min to 6.8 min) .
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UV-A promotes intermolecular dimerization (MALDI-TOF MS shows m/z 776.3 [2M+H]⁺) .
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Selectivity Factor |
|---|---|---|---|
| Oxidation | 1.2 × 10⁻³ | 45.8 | 3.2 (ester > core) |
| Hydrolysis | 2.8 × 10⁻⁴ | 32.1 | 1.0 (non-selective) |
| Nucleophilic Substitution | 5.6 × 10⁻⁵ | 58.9 | 4.8 (amine > thiol) |
Data derived from Arrhenius plots and competition experiments .
Industrial-Scale Reaction Optimization
Key parameters for large-scale synthesis of derivatives:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ±5°C alters yield by 12% |
| Catalyst Loading | 5 mol% DMAP | <3 mol% reduces conversion by 30% |
| Solvent Polarity | ε > 20 (e.g., DMF) | Low polarity halts substitution |
Process scalability confirmed in continuous-flow reactors (residence time: 20 min).
Scientific Research Applications
Antibacterial Activity
Research indicates that ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate exhibits significant antibacterial properties. Studies have shown that compounds with similar structures demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The compound's potential as a lead for new antibacterial agents is underscored by its ability to interact with bacterial enzymes and receptors.
Case Studies:
- In vitro Studies : The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
- Molecular Docking Studies : These studies provide insights into the binding affinity of the compound with biological targets, suggesting pathways for developing more effective derivatives.
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Research has indicated its effectiveness against fungi such as Candida albicans and Aspergillus niger, making it a candidate for antifungal drug development.
Potential for Drug Development
Given its structural characteristics and biological activities, this compound has considerable potential as a lead compound in drug development. Its unique chemical structure allows for further modifications that can improve its efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure is known to interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the chromen-4-one core.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Chromone Core
Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate (C19H16O5)
- Structural Difference : Replaces 4-chlorophenyl with a simple phenyl group.
- Impact : The absence of chlorine reduces electronegativity and molecular weight (324.33 g/mol vs. 358.78 g/mol for the target compound). This may decrease binding affinity to hydrophobic pockets in biological targets .
- Synthesis : Similar to the target compound, but uses phenyl precursors instead of 4-chlorophenyl derivatives .
Methyl 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate (C22H18F4O5)
- Structural Differences: 4-Fluorophenyl vs. 4-chlorophenyl: Fluorine’s smaller size and higher electronegativity may alter electronic interactions. Methyl ester: Shorter alkyl chain compared to ethyl ester may accelerate hydrolysis in vivo .
Ethyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate
- Structural Difference : Incorporates a benzodioxin ring instead of 4-chlorophenyl.
Bioactivity and Stability
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate
- Core Difference: Imidazole-based (non-chromone) but retains the 4-chlorophenyl group.
- Bioactivity : Demonstrates potent anticancer activity against A549 and NCI-H460 cell lines (IC50 < 10 µM), attributed to sirtuin modulation. The imidazole ring may facilitate metal coordination, enhancing stability in biological environments .
- Comparison : While the target chromone derivative lacks imidazole’s metal-binding capacity, its extended conjugated system may improve interactions with aromatic residues in enzyme active sites .
Chromone Derivatives with Methoxy/Methyl Substituents
- Example: (E)-ethyl 2-((6-((2-(2-cyanoacetyl)hydrazono)methyl)-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (C21H21N3O8).
- Impact: Methoxy and methyl groups enhance solubility but may sterically hinder target binding.
Physicochemical and Pharmacokinetic Properties
*Predicted using QSPR models.
- Key Observations: The 4-chlorophenyl group increases LogP (lipophilicity) compared to phenyl, favoring membrane permeability but reducing aqueous solubility. Ethyl esters generally exhibit slower hydrolysis than methyl esters, prolonging half-life .
Biological Activity
Ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic compound belonging to the class of chromen-4-one derivatives. Its structure features a chromen-4-one core with a 4-chlorophenyl substituent and an ethoxyacetate moiety, which contribute to its biological activity and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its promising antibacterial properties and other bioactivities.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be represented as follows:
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 344.78 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 543.5 ± 50 °C |
| Flash Point | 282.5 ± 30 °C |
| LogP | 4.01 |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the 4-chlorophenyl group enhances its potential as a pharmacologically active agent, making it a candidate for further investigation in drug development.
Case Studies
-
Study on Antibacterial Efficacy :
- A study evaluated the antibacterial activity of various chromenone derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable inhibition zones, suggesting its potential as an antibacterial agent .
-
Molecular Docking Studies :
- Molecular docking studies have been conducted to assess the binding affinity of this compound with bacterial enzymes. These studies revealed strong interactions with target proteins, indicating mechanisms through which the compound may exert its antibacterial effects .
Other Biological Activities
In addition to antibacterial properties, derivatives of chromenone compounds have been studied for various other biological activities, including:
Synthesis and Chemical Transformations
The synthesis of this compound typically involves several steps:
- Condensation Reaction : The initial step involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base.
- Esterification : This is followed by esterification with ethyl bromoacetate under reflux conditions.
These synthetic routes highlight the complexity involved in producing this compound, underscoring its significance in medicinal chemistry .
Potential Applications
Due to its structural characteristics and biological activities, this compound may serve as a lead compound for developing new antibacterial agents or therapeutic drugs targeting various diseases. Its unique chemical structure allows for further modifications to enhance its pharmacological properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, coupling 7-hydroxy-3-(4-chlorophenyl)-4H-chromen-4-one with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in dry acetone under reflux (60–70°C, 12–24 hours). Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:
- 1H/13C NMR : Peaks for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), the chromen-4-one carbonyl (δ ~175 ppm), and the 4-chlorophenyl group (aromatic protons at δ ~7.4–7.6 ppm) .
- X-ray diffraction (XRD) : Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 8.44 Å, b = 26.84 Å, c = 10.46 Å, β = 100.4°) confirm molecular packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How do substituents on the chromen-4-one core influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance cytotoxicity by stabilizing the enone system, increasing electrophilicity. In vitro assays (e.g., MTT on cancer cell lines) show that acetyloxy or methanesulfonyl substitutions at position 7 reduce activity compared to the ethoxyacetate group, likely due to steric hindrance .
Q. How can contradictions in cytotoxicity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, incubation time) or purity of intermediates. For example, residual solvents (e.g., DMSO) in cytotoxicity assays can artificially suppress IC₅₀ values. Validate results using orthogonal assays (e.g., apoptosis markers, flow cytometry) and ensure intermediates are purified to >95% (HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
